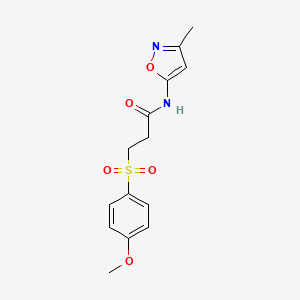

3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide, also known as MSV-III, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Photochemical Properties and Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Drug Metabolism and Biocatalysis

Studies on biaryl-bis-sulfonamide compounds like LY451395 have shown their metabolism in preclinical species, using microbial-based systems for producing mammalian metabolites. This research aids in understanding drug metabolism and facilitates the structural characterization of metabolites, which is essential for drug development processes (Zmijewski et al., 2006).

Microbial Degradation of Sulfonamides

The degradation of sulfonamide antibiotics by Microbacterium sp. demonstrates an unusual pathway involving ipso-hydroxylation and subsequent fragmentation. This mechanism is vital for environmental science, particularly in understanding antibiotic resistance propagation and developing bioremediation strategies (Ricken et al., 2013).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide moiety, such as the synthesis of azoles with anticonvulsant properties, contributes to pharmaceutical sciences. This area explores new therapeutic options for epilepsy and other seizure disorders, with some compounds showing significant protection against convulsions (Farag et al., 2012).

Molecular Docking and Cyclooxygenase Inhibition

Studies involving tetrazole derivatives and their interactions within the cyclooxygenase-2 enzyme highlight the importance of molecular docking in drug design. Such research is foundational in developing new anti-inflammatory drugs with specific enzyme inhibition properties (Al-Hourani et al., 2015).

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-10-9-14(21-16-10)15-13(17)7-8-22(18,19)12-5-3-11(20-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTSZBLYIKJYLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

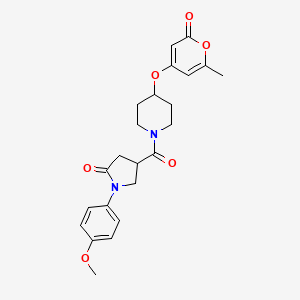

CC1=NOC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)

![5-(4-Benzhydrylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2583977.png)

![1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2583979.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)